molecular formula C17H22O5 B14251718 5-Oxolasiodiplodin CAS No. 215094-20-5

5-Oxolasiodiplodin

Cat. No.: B14251718
CAS No.: 215094-20-5
M. Wt: 306.4 g/mol
InChI Key: INSZIEBAMCBLFE-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolasiodiplodin typically involves the co-cultivation of the mangrove endophytic fungus Trichoderma sp. with the aquatic pathogenic bacterium Acinetobacter johnsonii. This method has been shown to induce the production of this compound along with other bioactive compounds . The reaction conditions often include maintaining specific temperature and nutrient availability to optimize the yield of the desired compound.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes. These processes involve the cultivation of Lasiodiplodia theobromae in controlled bioreactors, where parameters such as pH, temperature, and nutrient supply are meticulously regulated to maximize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Oxolasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit enhanced bioactivity and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Oxolasiodiplodin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting cellular processes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting potential antidiabetic activity . Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Uniqueness: 5-Oxolasiodiplodin stands out due to its potent α-glucosidase inhibitory activity and significant cytotoxic effects against cancer cells. Its unique chemical structure and diverse bioactivity make it a valuable compound for further research and development .

Properties

CAS No.

215094-20-5

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,6-dione

InChI

InChI=1S/C17H22O5/c1-11-8-13(18)7-5-3-4-6-12-9-14(19)10-15(21-2)16(12)17(20)22-11/h9-11,19H,3-8H2,1-2H3/t11-/m0/s1

InChI Key

INSZIEBAMCBLFE-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1

Canonical SMILES

CC1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1

Origin of Product

United States

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